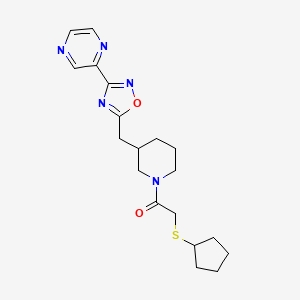

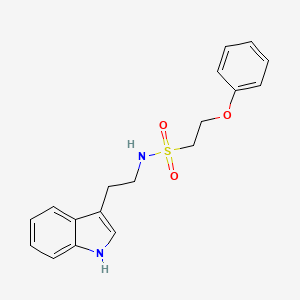

N-(2-(1H-吲哚-3-基)乙基)-2-苯氧基乙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and biologically active molecules .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between indole derivatives and other organic compounds . For instance, a compound with a similar structure was synthesized through the reaction between tryptamine and naproxen .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic methods, including 1H and 13C-NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Indole compounds are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could be determined using various analytical techniques .科学研究应用

生物催化与药物代谢

- 生物催化的应用:一项研究证明了基于微生物的生物催化用于产生联芳基双磺酰胺的哺乳动物代谢物,提供了对药物代谢物的代谢和结构表征的见解,可能与 N-(2-(1H-吲哚-3-基)乙基)-2-苯氧基乙磺酰胺等化合物相关 (Zmijewski 等人,2006 年)。

化学合成与反应

- 新型吲哚的固态合成:使用高效催化剂固态合成 3-取代的吲哚的研究强调了磺酰胺衍生物在促进化学反应中的多功能性,可能适用于相关化合物的合成 (Ghorbani-Vaghei 等人,2014 年)。

- 与吲哚的反应:一项研究详细介绍了 N-(多氯乙亚基)芳烃和三氟甲磺酰胺与吲哚的反应,生成 N-取代磺酰胺,展示了磺酰胺衍生物与吲哚化合物的反应性,这可能为 N-(2-(1H-吲哚-3-基)乙基)-2-苯氧基乙磺酰胺的化学行为提供信息 (Kondrashov 等人,2008 年)。

环境影响

- 全氟和多氟烷基物质 (PFAS):一项研究探讨了在巴西农业中使用含有 N-乙基全氟辛烷磺酰胺(PFOS 前体)的杀虫剂硫氟酰胺,突出了磺酰胺衍生物的环境影响,阐明了相关化合物的潜在生态考虑 (Nascimento 等人,2018 年)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .

Mode of Action

N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide: interacts with its targets, the COX enzymes, by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This results in analgesic and anti-inflammatory effects .

Biochemical Pathways

The biochemical pathways affected by N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide involve the conversion of arachidonic acid to prostaglandin G, which is the first step in the synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .

Result of Action

The molecular and cellular effects of N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide ’s action result in analgesic and anti-inflammatory effects . This is due to the inhibition of COX enzymes, which reduces the production of prostaglandins and thromboxanes .

生化分析

Biochemical Properties

It is known that indole derivatives, such as this compound, can interact with multiple receptors and have a high affinity for them . This suggests that N-(2-(1H-indol-3-yl)ethyl)-2-phenoxyethanesulfonamide may interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-24(22,13-12-23-16-6-2-1-3-7-16)20-11-10-15-14-19-18-9-5-4-8-17(15)18/h1-9,14,19-20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYMWTMICGWWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-fluorobenzamide](/img/structure/B2709917.png)

![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)

![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)

![8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2709926.png)

![4-({1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2709928.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2709932.png)